1-Chloro-7,8-dimethoxyisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
1-chloro-7,8-dimethoxyisoquinoline |
InChI |
InChI=1S/C11H10ClNO2/c1-14-8-4-3-7-5-6-13-11(12)9(7)10(8)15-2/h3-6H,1-2H3 |
InChI Key |
UANFECHFQFRRCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CN=C2Cl)OC |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloro 7,8 Dimethoxyisoquinoline
Classical Approaches to Isoquinoline (B145761) Core Construction Relevant to 1-Chloro-7,8-dimethoxyisoquinoline (B6258079)
The foundational methods for constructing the isoquinoline core have been established for over a century and remain relevant in contemporary organic synthesis. These classical reactions typically involve the cyclization of a substituted phenylethylamine or a related precursor.
Bischler-Napieralski Cyclization and its Variations
The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent. wikipedia.orgorganic-chemistry.org This reaction proceeds via an electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline (B110456), which can be subsequently oxidized to the corresponding isoquinoline. wikipedia.org
For the synthesis of a compound like this compound, the logical starting material would be N-(2-(2,3-dimethoxyphenyl)ethyl)acetamide or a similar acylated derivative. The presence of two electron-donating methoxy (B1213986) groups on the phenyl ring facilitates the electrophilic cyclization. jk-sci.com Common dehydrating agents employed in this reaction include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org The choice of reagent and reaction conditions, such as temperature, can significantly influence the yield and the formation of potential side products. wikipedia.org
While direct experimental data for the Bischler-Napieralski synthesis of this compound is not extensively reported, the synthesis of analogous compounds is well-documented. For instance, the cyclization of various substituted phenylethylamides to their corresponding dihydroisoquinolines is a widely used strategy. nrochemistry.comnih.gov The subsequent aromatization to the isoquinoline and chlorination at the C1 position would be necessary to arrive at the final product.
Table 1: Key Features of the Bischler-Napieralski Reaction
| Feature | Description |
| Reactants | β-Arylethylamides |
| Reagents | Dehydrating agents (e.g., POCl₃, P₂O₅, PPA, Tf₂O) wikipedia.orgorganic-chemistry.org |
| Intermediate | 3,4-Dihydroisoquinoline wikipedia.org |
| Key Transformation | Intramolecular electrophilic aromatic substitution |
| Driving Force | Activated aromatic ring due to electron-donating groups |
Pomeranz-Fritsch Reaction and Related Cyclization Strategies
The Pomeranz-Fritsch reaction provides an alternative route to the isoquinoline nucleus, typically starting from an aromatic aldehyde or ketone and an aminoacetal. wikipedia.org The reaction involves the formation of a Schiff base, followed by an acid-catalyzed cyclization. wikipedia.org For the synthesis of this compound, a plausible starting aldehyde would be 2,3-dimethoxybenzaldehyde.
Variations of the Pomeranz-Fritsch reaction have been developed to improve yields and expand its scope. For instance, the use of polyphosphoric acid as a cyclizing agent has been successful in the synthesis of 7,8-substituted isoquinolines. researchgate.net However, a significant challenge with the traditional Pomeranz-Fritsch reaction can be the harsh acidic conditions, which can lead to side reactions and lower yields.
Gabriel-Colman Rearrangement and other Established Routes
The Gabriel-Colman rearrangement is another classical method that can be employed for the synthesis of substituted isoquinolines. This reaction involves the base-catalyzed rearrangement of a phthalimido ester. While a powerful tool for certain substitution patterns, its direct application to the synthesis of this compound is not prominently featured in the literature.
Modern Advancements in the Synthesis of this compound
Contemporary synthetic chemistry has seen the emergence of powerful new methods for the construction and functionalization of heterocyclic compounds, with transition metal catalysis at the forefront.
Transition Metal-Catalyzed Cyclization and Functionalization
Transition metal-catalyzed reactions, particularly those involving palladium, have revolutionized the synthesis of isoquinolines by offering milder reaction conditions and greater functional group tolerance compared to classical methods. These modern approaches can involve the construction of the isoquinoline core itself or the direct functionalization of a pre-existing isoquinoline ring system.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for C-C bond formation and have been adapted for the synthesis of isoquinolines. More direct approaches involve the palladium-catalyzed annulation of alkynes with imines or other nitrogen-containing components.
For the synthesis of this compound, a plausible modern strategy would involve the palladium-catalyzed C-H activation and annulation of a suitably substituted benzamide (B126) with an alkyne. mdpi.com Alternatively, a pre-formed 7,8-dimethoxyisoquinoline (B1652956) could potentially undergo direct chlorination at the C1 position using a palladium catalyst and a chlorine source. While specific examples for this compound are scarce, the palladium-catalyzed synthesis of various substituted isoquinolines is an active area of research, suggesting the feasibility of such an approach. researchgate.net
Table 2: Comparison of Classical and Modern Synthetic Approaches
| Approach | Advantages | Disadvantages |
| Classical (e.g., Bischler-Napieralski) | Well-established, readily available starting materials. | Often requires harsh conditions (strong acids, high temperatures), may have limited functional group tolerance. |
| Modern (e.g., Palladium-Catalyzed) | Milder reaction conditions, greater functional group tolerance, high regioselectivity. | Can require more complex and expensive catalysts and ligands. |
Other Metal-Mediated Approaches
While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions are fundamental for isoquinoline synthesis, modern organometallic chemistry offers alternative pathways. Transition-metal-catalyzed reactions, particularly those involving rhodium, have emerged as powerful tools for constructing the isoquinoline nucleus through C-H activation and annulation. researchgate.net These methods often utilize starting materials like aryl oximes or hydrazones which undergo cyclization with alkynes. researchgate.net For instance, Rh(III)-catalyzed C-H activation of an appropriately substituted benzaldehyde (B42025) oxime with an alkyne could theoretically be employed to construct the 7,8-dimethoxyisoquinoline core.
Palladium-catalyzed reactions also represent a viable strategy. For example, the coupling of 7-bromo-5,8-dimethylisoquinoline with anilines demonstrates the utility of palladium catalysis in functionalizing the isoquinoline ring, suggesting that similar cross-coupling strategies could be used to build or modify the desired scaffold. clockss.org These metal-mediated approaches offer advantages such as high efficiency, broad substrate scope, and mild reaction conditions.
Table 1: Examples of Metal-Mediated Isoquinoline Synthesis Strategies
| Metal Catalyst | Reactants | Reaction Type | Potential Application |
| Rhodium(III) Complexes | Aryl Oximes, Alkynes | C-H Activation/Annulation | Formation of the core isoquinoline ring system. researchgate.net |
| Palladium Catalysts | Halogenated Isoquinolines, Amines/Boronic Acids | Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki) | Functionalization of a pre-formed isoquinoline scaffold. clockss.org |
| Iridium/Rhodium Complexes | Dihydroisoquinolines | Asymmetric Hydrogenation | Synthesis of chiral tetrahydroisoquinoline precursors. nih.gov |
One-Pot and Multicomponent Synthesis Strategies for Isoquinolines
One-pot and multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex molecules like substituted isoquinolines from simple precursors in a single operation. These strategies are highly valued for reducing waste, saving time, and simplifying purification processes.
A versatile method for constructing highly substituted isoquinolines involves the trapping of metalated o-tolualdehyde tert-butylimines with nitriles. wikipedia.org This convergent assembly can bring together two to four components in a single operation. By modifying the work-up conditions, further diversification can be achieved, such as selective chlorination. wikipedia.org Another approach is the Friedländer annulation, which, although primarily used for quinolines, has one-pot variations that can be conceptually adapted for isoquinoline synthesis. This typically involves the reduction of an o-nitroarylcarbonyl compound to the corresponding amino derivative, which then condenses in situ with a methylene (B1212753) ketone to form the heterocyclic ring. rsc.org
Photocatalysis using natural dyes like curcumin (B1669340) to sensitize titanium dioxide has also been explored for the eco-friendly, one-pot synthesis of quinazoline (B50416) derivatives, a related class of heterocycles. nih.gov Such visible-light-driven methods highlight a move towards more sustainable chemical manufacturing that could be adapted for isoquinoline synthesis.
Regioselective Chlorination Strategies for Isoquinoline Scaffolds
The most direct and widely used method for the synthesis of this compound is the regioselective chlorination of its corresponding lactam precursor, 7,8-dimethoxyisoquinolin-1(2H)-one. This transformation is a critical step that establishes the chloro-substituent at the desired C1 position.
The reaction typically employs a dehydrating chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common and effective reagent. wikipedia.orgorganic-chemistry.org The mechanism involves the activation of the lactam carbonyl oxygen by POCl₃, forming a reactive intermediate. Subsequent intramolecular rearrangement and elimination lead to the formation of the aromatic 1-chloro-isoquinoline system. The high regioselectivity is driven by the inherent reactivity of the lactam functionality. Other reagents like phosphorus pentachloride (PCl₅) can also be used. organic-chemistry.org
Direct C-H chlorination of 7,8-dimethoxyisoquinoline is generally not a preferred method due to the challenges in controlling regioselectivity. The electron-donating methoxy groups activate the benzene (B151609) ring towards electrophilic substitution, which would likely lead to a mixture of products chlorinated on the benzene portion of the scaffold rather than at the C1 position.
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
Optimizing the synthesis of this compound involves fine-tuning the conditions for both the formation of the isoquinolinone precursor and the subsequent chlorination step.
For the precursor synthesis via the Bischler-Napieralski reaction, key variables include the choice of dehydrating agent and the reaction temperature. organic-chemistry.org While phosphorus oxychloride is standard, other agents like phosphorus pentoxide (P₂O₅), trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), or Eaton's reagent may offer advantages for specific substrates. researchgate.netwikipedia.org Solvents are also crucial; the reaction is often performed in refluxing toluene (B28343) or higher-boiling solvents like xylene to ensure completion. organic-chemistry.org
In the subsequent chlorination step, the reaction conditions must be carefully controlled to maximize the yield and minimize by-product formation. The reaction is typically carried out by heating the 7,8-dimethoxyisoquinolin-1(2H)-one with neat phosphorus oxychloride or in a high-boiling inert solvent.
Table 2: Optimization Parameters for Key Synthetic Steps
| Step | Reaction | Key Parameters to Optimize | Common Conditions |
| 1 | Bischler-Napieralski Cyclization | Dehydrating Agent, Solvent, Temperature | POCl₃ or P₂O₅, Toluene or Xylene, Reflux. organic-chemistry.org |
| 2 | Lactam Chlorination | Reagent, Temperature, Reaction Time | Neat POCl₃ or in solvent, 80-110 °C. wikipedia.org |
Chiral Synthesis Approaches for Substituted Isoquinolines (if applicable to this compound precursors)
While this compound itself is achiral, the synthesis of chiral precursors, particularly 1,2,3,4-tetrahydroisoquinolines (THIQs), is of great importance for producing enantiomerically pure isoquinoline-based alkaloids and pharmaceuticals. These chiral THIQs can serve as advanced intermediates.
One prominent method is the asymmetric hydrogenation or asymmetric transfer hydrogenation (ATH) of 3,4-dihydroisoquinolines. nih.gov For example, rhodium or iridium complexes with chiral diamine ligands can catalyze the reduction of a 6,7-dimethoxy-substituted 3,4-dihydroisoquinoline to the corresponding chiral THIQ with varying degrees of enantioselectivity. The use of additives like lanthanum triflate (La(OTf)₃) can enhance conversion rates for sterically hindered substrates. nih.gov
Another sophisticated approach combines the Petasis reaction with a Pomeranz–Fritsch–Bobbitt cyclization. This has been used to achieve a diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.com The stereochemistry is controlled by a chiral amine component during the Petasis reaction, leading to a chiral morpholinone derivative that is subsequently cyclized. mdpi.com Although aromatization to an isoquinoline would remove chirality at the C1 position, these methods are crucial for creating chiral centers elsewhere in more complex derivatives or for use in asymmetric total synthesis where the tetrahydroisoquinoline core is retained.
Chemical Reactivity and Transformations of 1 Chloro 7,8 Dimethoxyisoquinoline
Nucleophilic Substitution Reactions at the C-1 Position of 1-Chloro-7,8-dimethoxyisoquinoline (B6258079)
The electron-withdrawing nature of the nitrogen atom in the isoquinoline (B145761) ring system activates the C-1 position towards nucleophilic attack, facilitating the displacement of the chloro group.
Introduction of Carbon Nucleophiles (e.g., Grignard reagents, enolates)
The substitution of the chlorine atom at the C-1 position of this compound can be achieved using various carbon-based nucleophiles. For instance, Grignard reagents and enolates can be employed to form new carbon-carbon bonds, leading to the synthesis of 1-alkyl or 1-acyl substituted 7,8-dimethoxyisoquinolines. These reactions are fundamental in building more complex molecular skeletons from the isoquinoline core.
Introduction of Heteroatom Nucleophiles (e.g., nitrogen, oxygen, sulfur)
A wide array of heteroatom nucleophiles can displace the C-1 chlorine atom. Nitrogen nucleophiles, such as amines and hydrazines, react to form 1-amino and 1-hydrazino-7,8-dimethoxyisoquinolines, respectively. Similarly, oxygen nucleophiles like alkoxides and phenoxides yield the corresponding 1-alkoxy and 1-aryloxy derivatives. Thiolates, as sulfur nucleophiles, can also be used to introduce a thioether linkage at the C-1 position. These nucleophilic aromatic substitution reactions are often carried out under basic conditions to facilitate the displacement of the chloride. mdpi.comscispace.com
Metal-Catalyzed Cross-Coupling Reactions Involving this compound
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and this compound is a suitable substrate for several of these transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a powerful method for creating carbon-carbon bonds. libretexts.org In this reaction, this compound can be coupled with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the synthesis of 1-aryl and 1-vinyl-7,8-dimethoxyisoquinolines. The general mechanism involves the oxidative addition of the chloro-isoquinoline to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Table 1: Examples of Suzuki-Miyaura Coupling with Chloroarenes
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Aryl Chloride | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | >90 |
| Aryl Chloride | Vinylboronic Acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane | 85-95 |
Note: This table presents generalized conditions for Suzuki-Miyaura reactions with aryl chlorides and is for illustrative purposes.
Sonogashira and Negishi Coupling Reactions
The Sonogashira coupling provides a route to 1-alkynyl-7,8-dimethoxyisoquinolines by reacting this compound with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and is a key method for introducing acetylenic moieties onto the isoquinoline scaffold. wikipedia.org
The Negishi coupling involves the reaction of an organozinc compound with this compound, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This method is particularly useful for coupling with alkyl, aryl, and vinyl zinc reagents. wikipedia.org
Table 2: Comparison of Sonogashira and Negishi Coupling Reactions
| Reaction | Coupling Partner | Catalyst | Key Features |
| Sonogashira | Terminal Alkyne | Palladium and Copper(I) | Mild conditions, use of an amine base. wikipedia.orgorganic-chemistry.org |
| Negishi | Organozinc Reagent | Palladium or Nickel | High functional group tolerance, couples sp³, sp², and sp carbons. wikipedia.org |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction can be applied to this compound to synthesize a wide variety of 1-amino-7,8-dimethoxyisoquinoline derivatives by coupling with primary or secondary amines. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. wikipedia.orgchemrxiv.org This method has largely replaced harsher, classical methods for the synthesis of aryl amines due to its broader substrate scope and greater functional group tolerance. wikipedia.org The use of soluble organic bases like DBU has been explored to facilitate these reactions in continuous flow systems. chemrxiv.org
Table 3: Key Components of the Buchwald-Hartwig Amination
| Component | Role | Examples |
| Catalyst | Facilitates the C-N bond formation | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the palladium catalyst and influences reactivity | BINAP, XantPhos, dppf wikipedia.orgchemrxiv.orgresearchgate.net |
| Base | Activates the amine and facilitates the catalytic cycle | NaOt-Bu, Cs₂CO₃, K₃PO₄, DBU chemrxiv.orgresearchgate.net |
| Amine | The nitrogen source for the new C-N bond | Primary amines, secondary amines, anilines, amides wikipedia.orgchemrxiv.org |
Electrophilic Aromatic Substitution on the Dimethoxy Ring of this compound
The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (B1213986) groups. These groups direct incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the methoxy groups are C-6 and C-5.
The regioselectivity of such reactions is dictated by the combined directing effects of the two methoxy groups and the deactivating, yet ortho-, para-directing chloro group on the other ring. The powerful activating and ortho, para-directing nature of the methoxy groups at positions 7 and 8 is expected to dominate, directing substitution primarily to the C-5 and C-6 positions of the isoquinoline core. DFT analysis of the dinitration of 1,2-dimethoxybenzene (B1683551) has shown that the regioselectivity is largely determined by the symmetry of the highest occupied molecular orbital (HOMO). nih.gov
A general method for the direct C4-halogenation of isoquinolines has been developed, which proceeds through a dearomatization-rearomatization strategy. acs.org However, this method targets the C4 position, which is on the pyridine (B92270) ring, and is not an electrophilic substitution on the dimethoxy-benzene ring. For the benzene ring of this compound, electrophilic halogenation would be expected to occur at the C-5 or C-6 position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 1-Chloro-7,8-dimethoxy-5-nitroisoquinoline and/or 1-Chloro-7,8-dimethoxy-6-nitroisoquinoline |
| Halogenation | X₂/Lewis Acid | 5-Halo-1-chloro-7,8-dimethoxyisoquinoline and/or 6-Halo-1-chloro-7,8-dimethoxyisoquinoline |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-1-chloro-7,8-dimethoxyisoquinoline and/or 6-Acyl-1-chloro-7,8-dimethoxyisoquinoline |
Reduction and Oxidation Chemistry of the this compound Scaffold
Hydrogenation and Hydride Reductions
The reduction of this compound can proceed via several pathways, including catalytic hydrogenation and reduction with hydride reagents. The outcome of these reactions depends on the specific reagents and conditions employed.
Catalytic Hydrogenation:
Catalytic hydrogenation of isoquinolines typically leads to the reduction of the pyridine ring, affording tetrahydroisoquinolines. The chloro-substituent at the 1-position may also be susceptible to hydrogenolysis, depending on the catalyst and reaction conditions. For example, palladium on carbon (Pd/C) is a common catalyst for both hydrogenation and dehalogenation. The methoxy groups are generally stable under these conditions.
Hydride Reductions:
Hydride reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can also be employed. LiAlH₄ is a powerful reducing agent capable of reducing the imine functionality of the isoquinoline ring and potentially the chloro-substituent. libretexts.org Sodium borohydride is a milder reducing agent and may selectively reduce the imine double bond without affecting the chloro group. youtube.comkhanacademy.org The reduction of amides to amines by LiAlH₄ is a well-established transformation. libretexts.orgyoutube.com
Table 2: Potential Reduction Products of this compound
| Reagent | Potential Product(s) | Comments |
| H₂, Pd/C | 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Reduction of the pyridine ring and hydrogenolysis of the C-Cl bond. |
| NaBH₄ | 1-Chloro-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Selective reduction of the imine bond is possible. |
| LiAlH₄ | 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline or further reduced products | Powerful reducing agent, likely to reduce both the imine and the C-Cl bond. |
Oxidative Transformations of the Isoquinoline Ring System
The electron-rich nature of the dimethoxy-substituted ring in this compound makes it susceptible to oxidation. While specific oxidation studies on this compound are limited in the available literature, the oxidation of related dimethoxyisoquinolines provides insight into potential transformations. For instance, the oxidation of 7,8-dimethoxyisoquinoline (B1652956) with ceric ammonium (B1175870) nitrate (B79036) (CAN) has been reported to yield the corresponding isoquinoline-7,8-dione. The influence of the 1-chloro substituent on this reaction is not documented but could affect the reaction's feasibility and outcome.
Rearrangement Reactions of this compound and its Analogues
Rearrangement reactions of the isoquinoline scaffold can lead to the formation of diverse and complex molecular architectures. While specific rearrangement reactions involving this compound are not detailed in the reviewed literature, general strategies for the skeletal editing of quinolines and isoquinolines have been developed. acs.orgumich.edu These methods often involve transition-metal catalysis or strong acids to induce bond cleavage and formation, leading to novel heterocyclic systems.
For example, the autooxidation and rearrangement of certain isoquinolinone derivatives have been observed to proceed through tautomerization, hydroxylation, and subsequent α-ketol type rearrangement. umich.edu Additionally, the functionalization of isoquinolines can sometimes be accompanied by rearrangements, such as the base-mediated aromatization of N-substituted isoquinoline intermediates via a nitrogen-to-carbon alkyl migration. nih.gov These examples highlight the potential for skeletal reorganization within the isoquinoline framework under specific reaction conditions.
Derivatization Strategies and Analogue Synthesis Based on the 1 Chloro 7,8 Dimethoxyisoquinoline Scaffold
Systematic Modification of the C-1 Position to Generate Novel Isoquinoline (B145761) Derivatives
The chlorine atom at the C-1 position of 1-chloro-7,8-dimethoxyisoquinoline (B6258079) serves as a versatile handle for introducing a wide array of substituents through various chemical transformations. This position is highly activated towards nucleophilic substitution and is also amenable to modern cross-coupling reactions, making it a focal point for the synthesis of novel isoquinoline derivatives.
One of the most common strategies involves the displacement of the C-1 chloro group with nitrogen, oxygen, or sulfur nucleophiles. For instance, reaction with various amines can lead to the formation of 1-aminoisoquinoline (B73089) derivatives. Similarly, alkoxides and thiolates can be employed to introduce new ether and thioether linkages, respectively. These nucleophilic aromatic substitution (SNAr) reactions are often facilitated by the electron-withdrawing nature of the isoquinoline nitrogen, which stabilizes the Meisenheimer intermediate.
Palladium-catalyzed cross-coupling reactions have significantly expanded the scope of C-1 functionalization. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the introduction of a diverse range of aryl, vinyl, alkynyl, and amino moieties. These reactions typically proceed under mild conditions and exhibit high functional group tolerance, enabling the synthesis of complex molecular architectures. For example, Suzuki coupling with various boronic acids or esters can generate 1-aryl or 1-heteroaryl-7,8-dimethoxyisoquinolines.
Functionalization of the Dimethoxy Moiety and its Impact on Chemical Properties
The 7,8-dimethoxy groups on the isoquinoline ring are not merely passive substituents; they offer opportunities for further functionalization that can significantly alter the chemical and physical properties of the molecule. The most common modification of these methoxy (B1213986) groups is demethylation to reveal the corresponding hydroxyl groups. This transformation is typically achieved using strong acids such as HBr or Lewis acids like BBr3.
The resulting dihydroxyisoquinolines are valuable intermediates for a variety of subsequent reactions. The phenolic hydroxyl groups can be re-alkylated with different alkyl halides to introduce longer or more complex ether chains. They can also be acylated to form esters or converted to sulfonates, providing further avenues for diversification. The presence of free hydroxyl groups can also influence the molecule's polarity, solubility, and its ability to participate in hydrogen bonding, which can be critical for biological interactions.
Furthermore, the electron-donating nature of the dimethoxy groups influences the reactivity of the aromatic ring. They activate the benzene (B151609) portion of the isoquinoline core towards electrophilic aromatic substitution, although the directing effects need to be carefully considered. The electronic properties of these groups also impact the reactivity of the C-1 position, with their electron-donating effect potentially modulating the rate of nucleophilic substitution.
Generation of Polycyclic and Fused Heterocyclic Systems Incorporating the this compound Core
The this compound scaffold can serve as a building block for the construction of more complex polycyclic and fused heterocyclic systems. These larger, more rigid structures can exhibit unique biological activities and provide access to novel chemical space.
One approach to building fused systems involves intramolecular cyclization reactions. For example, if a suitable functional group is introduced at the C-1 position, it can be induced to react with another part of the molecule, often the nitrogen atom or a position on the benzene ring, to form a new ring. An example of this is the Pictet-Spengler reaction, where a β-arylethylamine derivative can be cyclized to form a tetrahydroisoquinoline, which can then be further elaborated.
Another strategy involves cycloaddition reactions. The isoquinoline ring system can participate as a diene or a dienophile in [4+2] cycloadditions, depending on the nature of the substituents and the reaction partner. This can lead to the formation of complex, bridged ring systems.
Furthermore, multi-component reactions can be employed to construct fused systems in a single step. These reactions, which combine three or more starting materials in a one-pot synthesis, can be highly efficient for generating molecular complexity. For instance, derivatives of this compound can be designed to participate in such reactions, leading to the formation of novel fused heterocyclic architectures. For example, 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile in its enamine form readily reacts with various reagents to form fused systems. researchgate.net Reactions with acyl iso(thio)cyanates yield 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines, while reactions with primary amines and formaldehyde (B43269) result in 1,2-fused N-substituted tetrahydropyrimidinoisoquinolines. researchgate.net Additionally, one-stage reactions with p-benzoquinone, oxalyl chloride, and β-nitrostyrene can produce fused 5-hydroxyindolo-, dioxopyrrolo-, and pyrroloisoquinolines, respectively. researchgate.net
Academic Studies on Structure-Reactivity Relationships in this compound Analogues
The systematic derivatization of the this compound scaffold has enabled detailed academic studies into the structure-reactivity relationships of its analogues. These studies aim to understand how changes in the molecular structure affect the chemical reactivity and, by extension, the biological activity of these compounds.
The electronic properties of substituents introduced at the C-1 position or on the dimethoxy moiety have a significant impact on the reactivity of the isoquinoline ring system. Electron-withdrawing groups at the C-1 position, for example, will further activate this position towards nucleophilic attack. Conversely, electron-donating groups will decrease its reactivity.
The electronic nature of substituents on the benzene ring can also influence the pKa of the isoquinoline nitrogen, which in turn affects its nucleophilicity and basicity. The electron-donating dimethoxy groups increase the electron density of the aromatic system, making it more susceptible to electrophilic attack and influencing the regioselectivity of such reactions. In some cases, strong electron-withdrawing groups, such as a nitro group, can lead to fluorescence quenching in derivatives. mdpi.com
Quantitative structure-activity relationship (QSAR) studies often employ electronic parameters such as Hammett constants to correlate the electronic effects of substituents with observed reactivity or biological activity. These studies provide valuable insights for the rational design of new analogues with desired properties.
In addition to electronic effects, steric hindrance plays a crucial role in the reactivity of this compound analogues. Bulky substituents at the C-1 position can hinder the approach of nucleophiles, slowing down or even preventing substitution reactions. The size and conformation of the substituent can also influence the planarity of the isoquinoline ring system, which can have implications for its interactions with biological targets.
Computational modeling is often used to study the steric properties of these molecules and to predict how changes in structure will affect their conformation and reactivity. These in silico studies, combined with experimental observations, provide a comprehensive understanding of the structure-reactivity relationships in this important class of compounds.
Theoretical and Computational Investigations of 1 Chloro 7,8 Dimethoxyisoquinoline
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic landscape of molecules like 1-chloro-7,8-dimethoxyisoquinoline (B6258079). Methods such as Density Functional Theory (DFT) are employed to determine the most stable conformation (optimized geometry) and to analyze the distribution of electrons within the molecule.
Molecular Geometry: The geometry of this compound is characterized by the planar isoquinoline (B145761) core. The chlorine atom at position 1 and the two methoxy (B1213986) groups at positions 7 and 8 are the key substituents. The spatial orientation of the methoxy groups relative to the isoquinoline ring is of particular interest. Quantum chemical calculations can predict the bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, the rotation of the methyl groups of the dimethoxy substituents can be modeled to find the lowest energy conformation. While specific experimental crystallographic data for this exact compound is not widely published, theoretical calculations provide a reliable model of its structure.
Electronic Structure: The electronic structure dictates the molecule's reactivity and spectroscopic properties. The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-deficient regions of the molecule. In this compound, the nitrogen atom of the isoquinoline ring and the oxygen atoms of the methoxy groups are expected to be regions of high electron density (nucleophilic), while the hydrogen atoms and the region around the carbon atom attached to the chlorine are likely to be electron-poor (electrophilic).
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic transitions and reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted benzene (B151609) ring, while the LUMO would likely be distributed over the electron-deficient pyridine (B92270) ring, particularly the C=N bond.
Table 1: Predicted Geometrical and Electronic Parameters for this compound
| Parameter | Predicted Value/Description | Method of Determination |
| Optimized Geometry | ||
| C1-Cl Bond Length | ~1.75 Å | DFT (e.g., B3LYP/6-311G(d,p)) |
| C7-O & C8-O Bond Lengths | ~1.36 Å | DFT (e.g., B3LYP/6-311G(d,p)) |
| O-CH3 Bond Lengths | ~1.43 Å | DFT (e.g., B3LYP/6-311G(d,p)) |
| Dihedral Angle (C6-C7-O-CH3) | Variable, defines methoxy orientation | DFT (e.g., B3LYP/6-311G(d,p)) |
| Electronic Properties | ||
| HOMO Energy | High (electron-rich system) | TD-DFT |
| LUMO Energy | Low (electrophilic sites) | TD-DFT |
| HOMO-LUMO Gap | Moderate, indicating potential reactivity | TD-DFT |
| Molecular Electrostatic Potential | Negative potential on N and O atoms | DFT |
Density Functional Theory (DFT) Studies on Reaction Mechanisms of this compound Transformations
DFT is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the calculation of transition states and reaction pathways. For this compound, a key transformation of interest is the nucleophilic substitution of the chlorine atom at the 1-position. This reaction is common for 1-haloisoquinolines and is a gateway to a wide range of derivatives.
DFT studies can model the reaction with various nucleophiles (e.g., amines, alcohols, thiols) to determine the activation energies and reaction thermodynamics. The mechanism likely proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the C1 carbon, temporarily disrupting the aromaticity of the pyridine ring. The subsequent departure of the chloride ion restores the aromatic system.
Computational analysis can elucidate:
The reaction profile: Mapping the energy changes as the reactants are converted to products, including the identification of transition states and intermediates.
The role of substituents: The electron-donating methoxy groups at positions 7 and 8 are expected to influence the reactivity at C1. DFT can quantify this effect on the activation barrier.
Solvent effects: The reaction mechanism can be significantly influenced by the solvent. DFT calculations can incorporate solvent models to provide a more realistic picture of the reaction in solution.
Such studies are crucial for optimizing reaction conditions and for predicting the feasibility of synthesizing new derivatives.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with other molecules, such as solvents or biological macromolecules.
For this compound, MD simulations can be used to:
Explore conformational space: Particularly the rotation of the two methoxy groups. While these rotations have relatively low energy barriers, they can influence how the molecule packs in a solid state or binds to a receptor.
Analyze intermolecular interactions: In a condensed phase (liquid or solid), or in solution, MD can simulate how molecules of this compound interact with each other or with solvent molecules. This is important for understanding its solubility and other physical properties.
Study binding to biological targets: If this scaffold is considered for drug design, MD simulations can model its interaction with a protein's active site, providing insights into the stability of the protein-ligand complex. Studies on related isoquinoline derivatives have used MD to evaluate their binding to targets like CD44. mdpi.com
Computational Prediction of Chemical Properties and Reactivity Sites
Computational chemistry provides a suite of tools for predicting various chemical properties and identifying the most reactive sites within a molecule.
Predicted Properties: Various molecular descriptors can be calculated to predict the physicochemical properties of this compound.
Table 2: Computationally Predicted Properties of this compound
| Property | Predicted Value | Significance |
| Molecular Weight | 223.66 g/mol | Basic molecular property |
| Topological Polar Surface Area (TPSA) | 30.56 Ų | Predicts drug transport properties |
| LogP (Octanol-Water Partition Coefficient) | 2.8 - 3.2 | Indicates lipophilicity and membrane permeability |
| Hydrogen Bond Acceptors | 3 (N, O, O) | Potential for hydrogen bonding interactions |
| Hydrogen Bond Donors | 0 | No labile protons to donate |
Reactivity Sites: The reactivity of the this compound scaffold can be predicted by analyzing its electronic structure.
Nucleophilic Substitution: As mentioned, the C1 position is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom and the good leaving group ability of chlorine.
Electrophilic Substitution: The benzene ring, activated by the two electron-donating methoxy groups, is the likely site for electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The precise position of substitution (C5 or C6) would be directed by the combined electronic effects of the methoxy groups and the fused pyridine ring. MEP maps and Fukui functions derived from DFT calculations can provide a quantitative prediction of the most favorable site for electrophilic attack.
In Silico Design Principles for Novel Derivatives Based on the this compound Scaffold
The this compound scaffold is a valuable starting point for the in silico design of new molecules with tailored properties, particularly for medicinal chemistry applications. The general approach involves:
Scaffold Hopping and Decoration: The core scaffold can be modified by replacing the chlorine at C1 with a variety of functional groups to explore interactions with a biological target. The dimethoxy-substituted ring can also be modified to fine-tune electronic properties and solubility.
Structure-Based Design: If the biological target is known (e.g., an enzyme or receptor), molecular docking simulations can be used to predict how newly designed derivatives will bind. This allows for the rational design of modifications that are expected to improve binding affinity and selectivity. For example, studies on pyrrolo[2,1-a]isoquinoline (B1256269) derivatives have utilized molecular docking to predict their interaction with estrogen receptors. nih.gov
Pharmacophore Modeling: A pharmacophore model can be developed based on a set of known active compounds. This model defines the essential spatial arrangement of features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) required for biological activity. New derivatives of this compound can then be designed to fit this model.
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives. This helps to prioritize compounds with favorable drug-like properties for synthesis and further testing.
By applying these computational principles, researchers can efficiently explore the chemical space around the this compound core to identify promising new candidates for various applications.
The Role of 1 Chloro 7,8 Dimethoxyisoquinoline As a Key Synthetic Intermediate
Precursor in the Total Synthesis of Natural Products with Isoquinoline (B145761) Frameworks
While the isoquinoline framework is central to a large family of alkaloids, including papaverine, berberine (B55584), and morphine, there is a conspicuous absence of published total syntheses that explicitly name 1-Chloro-7,8-dimethoxyisoquinoline (B6258079) as a starting material or key intermediate. The synthesis of related 7,8-dioxygenated isoquinolines has been noted as being less straightforward than the more common 6,7-substituted isomers. For instance, the preparation of 7,8-dimethoxy-3,4-dihydroisoquinoline (B110478) via oxidation of the corresponding tetrahydroisoquinoline has been reported as a viable route, with the authors noting that traditional ring-closure methods are less effective for this substitution pattern. nih.gov This inherent difficulty in accessing the 7,8-dimethoxyisoquinoline (B1652956) core may contribute to its limited use in total synthesis.
Table 1: Comparison of Common Isoquinoline Precursors
| Compound | Substitution Pattern | Common Natural Product Targets |
| 1-Chloro-6,7-dimethoxyisoquinoline | 6,7-Dimethoxy | Papaverine, Laudanosine |
| This compound | 7,8-Dimethoxy | No widely reported examples |
| Berberine Precursors | 2,3,9,10-Tetraoxygenated | Berberine, Protoberberines |
Specific Examples of Isoquinoline Alkaloids Synthesized via this compound
A comprehensive search of chemical databases and the scientific literature does not yield specific examples of isoquinoline alkaloids that have been synthesized utilizing this compound as a key building block. The focus of synthetic efforts in the realm of isoquinoline alkaloids has predominantly been on routes starting from more readily available precursors with the 6,7-dimethoxy substitution pattern.
Building Block for the Construction of Complex Synthetic Organic Molecules
Beyond natural product synthesis, heterocycles like this compound are potential building blocks for novel organic molecules with applications in materials science and medicinal chemistry. The chloro-substituent allows for the introduction of various functionalities through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This would enable the construction of a library of 1-substituted-7,8-dimethoxyisoquinoline derivatives. However, the practical application of this compound in this capacity is not well-documented in peer-reviewed literature. Research on related compounds, such as 8-Chloro-7-methylisoquinoline, demonstrates that the chloro-group can undergo substitution, reduction, and oxidation, highlighting the synthetic potential that remains largely untapped for the 7,8-dimethoxy analog.
Contribution to the Development of Novel Methodologies for Heterocyclic Synthesis
The development of new synthetic methodologies often relies on the availability of diverse and reactive starting materials. While this compound has the structural features of a potentially useful substrate for developing new reactions, there is no significant evidence to suggest it has played a role in the establishment of novel methods for heterocyclic synthesis. The advancement in this area continues to be driven by more common and accessible heterocyclic systems.
Future Perspectives and Emerging Research Directions in 1 Chloro 7,8 Dimethoxyisoquinoline Chemistry
Exploration of Uncharted Reactivity Pathways
The reactivity of 1-Chloro-7,8-dimethoxyisoquinoline (B6258079) is largely dictated by the electrophilic nature of the C1 carbon, which is further influenced by the adjacent nitrogen atom and the chloro leaving group. Future research is poised to exploit this reactivity in novel ways.
One significant area of exploration lies in transition-metal-catalyzed cross-coupling reactions . While the utility of chloro-aromatics in such reactions has been well-established, the application to this compound remains a fertile ground for investigation. youtube.com Palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, could be employed to introduce a wide array of substituents at the 1-position, including aryl, alkyl, and amino groups. youtube.com The electron-donating nature of the 7,8-dimethoxy groups is anticipated to modulate the reactivity of the C1-Cl bond, potentially requiring tailored catalytic systems for optimal yields. nih.gov
Furthermore, the development of C-H activation strategies in the vicinity of the isoquinoline (B145761) core presents another exciting frontier. While direct C-H functionalization of the isoquinoline ring system has been reported, its application to the 7,8-dimethoxy substituted derivative could lead to the synthesis of highly functionalized and complex molecules.
Finally, the investigation of nucleophilic aromatic substitution (SNAr) reactions under various conditions could unveil new synthetic possibilities. The influence of the dimethoxy groups on the aromatic ring's electron density may allow for substitutions with a broader range of nucleophiles than typically observed for less electron-rich chloro-isoquinolines.
| Potential Reaction Type | Reagents/Catalysts | Expected Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 1-Aryl-7,8-dimethoxyisoquinoline |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 1-Amino-7,8-dimethoxyisoquinoline |
| C-H Activation | Transition metal catalyst (e.g., Rh, Ru), Directing group | Functionalized 7,8-dimethoxyisoquinoline (B1652956) |
| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., alkoxides, thiolates) | 1-Substituted-7,8-dimethoxyisoquinoline |
Development of Sustainable and Environmentally Benign Synthetic Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes. core.ac.uknih.gov Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic methods.
A key area of interest is the development of catalyst-free or metal-free synthetic approaches . This could involve exploring reactions that proceed under milder conditions, such as microwave-assisted or ultrasound-promoted transformations, thereby reducing energy consumption and the use of hazardous reagents. nih.gov
Another promising direction is the use of recyclable catalysts . For instance, the development of heterogeneous catalysts or the use of homogeneous catalysts in recyclable solvent systems like polyethylene (B3416737) glycol (PEG) could significantly improve the sustainability of the synthesis of this compound and its derivatives.
Furthermore, exploring one-pot multi-component reactions to construct the isoquinoline core with the desired substitution pattern in a single step would enhance atom economy and reduce waste generation. rsc.org
| Sustainable Approach | Key Features | Potential Benefit |
| Catalyst-Free Synthesis | Avoidance of transition metals | Reduced cost and toxicity |
| Recyclable Catalysis | Use of heterogeneous or reusable homogeneous catalysts | Lower environmental impact |
| One-Pot Reactions | Multiple reaction steps in a single vessel | Increased efficiency and reduced waste |
Integration into Advanced Material Science Applications
The unique electronic and photophysical properties of the isoquinoline scaffold make it an attractive candidate for applications in materials science. nih.govamerigoscientific.com The specific substitution pattern of this compound offers intriguing possibilities for the design of novel functional materials.
One potential application is in the development of luminescent materials . The extended π-system of the isoquinoline ring, coupled with the electron-donating methoxy (B1213986) groups, could lead to compounds with interesting fluorescence properties. By strategically modifying the substituent at the 1-position through the reactive chloro group, the emission wavelength and quantum yield could be fine-tuned for applications in organic light-emitting diodes (OLEDs) or fluorescent sensors.
Additionally, this compound could serve as a versatile ligand for the synthesis of metal-organic frameworks (MOFs) . The nitrogen atom of the isoquinoline ring and potentially other coordinating groups introduced at the 1-position can bind to metal ions, leading to the formation of porous materials with applications in gas storage, separation, and catalysis.
The development of electrospun materials incorporating this compound or its derivatives could also be explored for applications such as antifungal materials, drawing inspiration from studies on other halogenated hydroxyquinolines. mdpi.com
| Material Application | Key Property | Potential Use |
| Luminescent Materials | Fluorescence | OLEDs, Fluorescent Sensors |
| Metal-Organic Frameworks | Porosity, Catalytic Activity | Gas Storage, Catalysis |
| Electrospun Fibers | Antifungal/Antimicrobial | Active Dressings, Protective Coatings |
Investigation of Novel Catalytic Transformations Involving the this compound Scaffold
The isoquinoline core itself can act as a ligand in catalytic processes, and derivatives of this compound could be designed to function as novel catalysts or ligands for asymmetric synthesis.
By introducing a chiral moiety at the 1-position, it is conceivable to develop chiral isoquinoline-based ligands for a variety of asymmetric transformations. The dimethoxy groups could play a role in modulating the steric and electronic environment of the catalytic center, potentially leading to high enantioselectivity.
Furthermore, the isoquinoline nitrogen atom can interact with transition metals, suggesting that derivatives of this compound could be explored as organocatalysts or as components of bifunctional catalysts . nih.gov For instance, the basic nitrogen atom could act as a Brønsted base, while a functional group introduced at the 1-position could provide a Lewis acidic or hydrogen-bonding site.
The exploration of these catalytic applications is a nascent field with significant potential for discovering new and efficient catalytic systems for a range of organic transformations.
| Catalytic Role | Design Strategy | Potential Application |
| Chiral Ligand | Introduction of a chiral substituent at C1 | Asymmetric Synthesis |
| Organocatalyst | Utilization of the basic nitrogen atom | Base-catalyzed reactions |
| Bifunctional Catalyst | Combination of a basic site and another functional group | Cooperative Catalysis |
Q & A
Q. What are the key methodological considerations for synthesizing 1-Chloro-7,8-dimethoxyisoquinoline?
The synthesis typically involves chlorination of a dimethoxyisoquinoline precursor using agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Reaction conditions (e.g., solvent choice, temperature, and time) must be optimized to avoid over-chlorination or side reactions. For example, microwave-assisted techniques can enhance efficiency . The electron-donating methoxy groups at positions 7 and 8 influence reactivity by directing electrophilic substitution, while the chlorine atom at position 1 stabilizes intermediates .
Q. How can researchers characterize the purity and structure of this compound?
Analytical techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and molecular symmetry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.
PubChem-derived InChI keys and SMILES strings (e.g.,
COC1=NC=C(C2=CC=CC=C21)Cl) provide reference data for cross-validation .
Q. What solvents and reaction conditions are optimal for functionalizing this compound?
Polar aprotic solvents (e.g., DMF, DMSO) are preferred for nucleophilic substitutions, while nonpolar solvents (e.g., dichloromethane) suit electrophilic reactions. Base selection (e.g., K₂CO₃ or NaOH) is critical for deprotonation in substitution reactions . Microwave-assisted synthesis reduces reaction times by 30–50% compared to traditional reflux methods .
Advanced Research Questions
Q. How do substitution patterns at positions 1, 7, and 8 influence biological activity in isoquinoline derivatives?
Comparative studies show that methoxy groups enhance solubility and modulate receptor binding, while chlorine at position 1 increases electrophilicity, favoring interactions with nucleophilic enzyme residues. For example, 7,8-dimethoxy derivatives exhibit stronger anti-inflammatory activity than mono-substituted analogs due to improved hydrogen-bonding capacity . A table summarizing substituent effects is provided below:
| Substituent Positions | Key Biological Activities |
|---|---|
| 1-Cl, 7-OMe, 8-OMe | Enhanced enzyme inhibition (e.g., kinase targets) |
| 7-Cl, 8-Me | Neuroprotective effects |
| 6-F, 8-Cyclopropyl | Improved pharmacokinetics in drug candidates |
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities in synthesized batches. Researchers should:
- Validate compound purity via HPLC (>98%) and LC-MS.
- Replicate assays across multiple models (e.g., in vitro vs. in vivo).
- Use computational docking studies to correlate structural features with activity trends .
Q. How can reaction pathways be optimized to minimize byproducts during derivatization?
Kinetic studies using time-resolved IR or NMR spectroscopy identify intermediates and side-reaction thresholds. For example, controlling the stoichiometry of Grignard reagents in alkylation reactions reduces dimerization byproducts. Catalytic methods (e.g., Pd-mediated cross-coupling) improve regioselectivity in arylations .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic routes for this compound?
Challenges include low yields (<50%) in multi-step syntheses and purification difficulties due to similar polarities of byproducts. Solutions:
- Use orthogonal protecting groups (e.g., Boc for amines) to streamline stepwise functionalization .
- Employ flash chromatography with gradient elution for purification .
Q. How can researchers address stability issues in aqueous solutions for biological assays?
The compound’s hydrolytic stability is pH-dependent. Buffered solutions (pH 6–7.4) and lyophilization improve shelf life. Co-solvents like PEG-400 enhance solubility without destabilizing the core structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
